Antiproliferative Activity Against A549 Lung Adenocarcinoma: Comparative IC₅₀ Values vs. 5-Fluorouracil
In a direct comparator MTT assay against the A549 human lung adenocarcinoma cell line, N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide demonstrated an IC₅₀ of 10.96 µM, which is 2.3-fold more potent than the standard chemotherapeutic 5-fluorouracil tested in the same assay (IC₅₀ = 25 µM) .
| Evidence Dimension | Antiproliferative potency (IC₅₀) against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 10.96 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), IC₅₀ = 25 µM |
| Quantified Difference | 2.3-fold greater potency (10.96 vs. 25 µM) |
| Conditions | MTT cell viability assay; A549 human lung adenocarcinoma cell line; incubation time and cell seeding density per standard published protocol |
Why This Matters
Demonstrates that the compound surpasses a clinically established chemotherapeutic in the A549 model, providing a quantitative rationale for its selection as a lead-like scaffold when higher potency than 5-FU is required in lung cancer phenotypic screening.
